molecular formula C17H20N2O3S B3007876 N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide CAS No. 1396758-14-7

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide

Cat. No. B3007876
CAS RN: 1396758-14-7
M. Wt: 332.42
InChI Key: OXIKRXVKHIXVGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide” involves several artificial paths and varied physico-chemical factors . The preparation of these compounds often involves the reaction of 3- (2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a total of 32 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve several steps . For instance, the (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical .

Scientific Research Applications

Cancer Research and Treatment

  • Antiproliferative Activity Against Cancer Cells : A study by Haridevamuthu et al. (2023) investigated hydroxyl-containing benzo[b]thiophene analogs. These analogs, including 1-(3-hydroxybenzo[b]thiophen-2-yl) ethanone (BP) and 1-(3-hydroxybenzo[b]thiophen-2-yl) propan-1-one hydrate (EP), showed selectivity towards laryngeal cancer cells. The study found that the hydroxyl group in the third position was responsible for the anticancer activity.

Drug Synthesis and Pharmacology

  • Synthesis and Biological Activities of Mannich Base Derivatives : A research conducted by Gopi and Dhanaraju (2018) focused on synthesizing novel Mannich base derivatives with anti-diabetic and anti-inflammatory activities. These analogues, which included substituted thiophene-2-yl propylidene semicarbazone, showed significant reduction in blood glucose levels and inflammation in experimental animals.

Optical and Electronic Applications

  • Fluorescent Probes for Metal Ions and Amino Acids : In a study by Guo et al. (2014), polythiophene-based conjugated polymers were synthesized and found to exhibit high selectivity and sensitivity towards Hg2+ and Cu2+ ions. This study demonstrates potential applications in environmental monitoring and biochemical assays.

  • Dielectric, Optical, and Mechanical Studies for Electrooptic Crystals : Bharath and Kalainathan (2014) synthesized a phenolic locked polyene organic material (OH1) and studied its properties for electro-optic applications. This research highlights the potential use of such materials in advanced optical technologies.

Medicinal Chemistry and Drug Development

  • Development of Antidepressant Medications : Mathew, Suresh, and Anbazhagan (2014) synthesized phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, which were evaluated for antidepressant activity. One compound in particular showed promising results as a potential antidepressant medication.

  • Opioid Ligands for Pain Management : Research by Cheng et al. (2007) involved synthesizing opioid ligands with mixed properties for potential applications in pain management.

properties

IUPAC Name

N'-(3-hydroxy-3-thiophen-2-ylpropyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-14(15-7-4-12-23-15)9-11-19-17(22)16(21)18-10-8-13-5-2-1-3-6-13/h1-7,12,14,20H,8-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIKRXVKHIXVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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